molecular formula C19H17N3 B1379455 1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine CAS No. 1803596-98-6

1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine

Cat. No.: B1379455
CAS No.: 1803596-98-6
M. Wt: 287.4 g/mol
InChI Key: LVDUUYLZAGTHRA-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, reflecting its complex bicyclic structure. The compound belongs to the broader class of imidazopyridines, which are characterized by the fusion of an imidazole ring with a pyridine moiety. The specific designation [4,5-c] indicates the positions of fusion between the two ring systems, distinguishing it from other isomeric forms such as imidazo[4,5-b]pyridines. This nomenclature system ensures precise identification of the compound's structure, particularly important given the existence of multiple regioisomers within the imidazopyridine family.

The chemical classification places this compound within the azabenzimidazole subfamily, where the presence of nitrogen atoms in specific positions creates unique electronic and chemical properties. The compound's structure features a benzyl group attached to position 1 of the imidazole ring and a phenyl group at position 2, creating a highly substituted heterocyclic system. This substitution pattern significantly influences the compound's chemical reactivity and potential biological activities. The MDL number MFCD27920364 serves as an additional identifier for database searches and chemical inventory management.

The European Community number for the base imidazo[4,5-c]pyridine structure (625-811-2) provides regulatory identification, while the unique CAS number 1803596-98-6 specifically identifies the benzyl-phenyl substituted derivative. These multiple identification systems reflect the importance of precise chemical identification in research and commercial applications. The compound's classification as a nitrogen-containing heterocycle places it within a group of molecules known for diverse biological activities and synthetic utility.

Historical Context and Discovery

The development of imidazopyridine chemistry can be traced back to the fundamental discoveries in pyridine and imidazole synthesis during the 19th and early 20th centuries. The historical foundation for compounds like this compound began with Thomas Anderson's isolation of pyridine from bone oil in 1849, followed by the structural determination by Wilhelm Körner and James Dewar in the 1870s. These early discoveries established the chemical understanding necessary for the later development of more complex heterocyclic systems.

The synthesis of imidazopyridines as a distinct class of compounds emerged from the work of researchers seeking to combine the properties of both imidazole and pyridine rings. Arthur Rudolf Hantzsch's pioneering work on pyridine synthesis in 1881 provided crucial methodological foundations that would later be adapted for imidazopyridine construction. The specific synthesis of imidazo[4,5-c]pyridines required the development of sophisticated regioselective methods, as these compounds can exist in multiple tautomeric forms and regioisomeric arrangements.

The discovery and characterization of this compound itself represents a more recent achievement in heterocyclic chemistry, emerging from systematic investigations into substituted imidazopyridines. The compound's development reflects the evolution of synthetic methodologies that allow for precise control over substitution patterns and regiochemistry. Modern synthetic approaches have enabled researchers to prepare this specific derivative with high selectivity, distinguishing it from closely related isomers and regioisomers.

The historical progression from simple heterocycles to complex multi-substituted systems like this compound illustrates the advancement of organic synthesis capabilities. This evolution has been driven by the recognition of the potential applications of such compounds in medicinal chemistry and materials science, creating demand for efficient synthetic routes to specific structural variants.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its unique structural features and the broader importance of the imidazopyridine scaffold. Imidazopyridines are considered purine analogues, sharing structural similarities with this fundamental biomolecule while offering opportunities for structural modification and property optimization. This relationship to purine structures makes imidazopyridines valuable targets for medicinal chemistry research, as they can potentially interact with biological systems in ways similar to natural purines.

The bicyclic nature of the imidazo[4,5-c]pyridine core provides a rigid framework that constrains molecular geometry, influencing both chemical reactivity and biological activity. This structural rigidity can enhance binding affinity to specific biological targets by reducing conformational entropy penalties associated with binding events. The specific substitution pattern in this compound introduces additional aromatic systems that can participate in π-π stacking interactions and other non-covalent binding modes.

Research has demonstrated that imidazopyridine derivatives exhibit diverse biological activities, including anticancer, antibacterial, antimitotic, and tuberculostatic properties. The structural framework of compounds like this compound provides a platform for systematic structure-activity relationship studies, allowing researchers to optimize biological activity through strategic substitution patterns. The presence of multiple nitrogen atoms creates opportunities for hydrogen bonding and coordination interactions with biological targets.

The synthetic accessibility of imidazopyridines through various methodological approaches has made them attractive targets for combinatorial chemistry and library synthesis. The ability to introduce diversity at multiple positions of the core structure enables the exploration of chemical space around this privileged scaffold. Compounds like this compound serve as important reference points for understanding structure-property relationships within this chemical class.

Current Research Landscape

The current research landscape surrounding this compound and related compounds reflects intense interest in their synthetic accessibility and potential applications. Contemporary synthetic methodologies have focused on developing efficient routes to imidazo[4,5-c]pyridines, with particular attention to regioselective approaches that can distinguish between different substitution patterns. Recent advances have demonstrated the use of palladium-catalyzed coupling reactions and other modern synthetic techniques to access these complex heterocyclic systems.

Regioselective alkylation studies have become a significant focus of current research, as the ability to control substitution patterns directly impacts the properties and potential applications of these compounds. Research has shown that alkylation of imidazo[4,5-c]pyridines with benzyl bromides under basic conditions predominantly results in specific regioisomers, with Nuclear Overhauser Effect Spectroscopy and Heteronuclear Multiple Bond Correlation techniques being employed to confirm structural assignments. These studies are crucial for understanding the reactivity patterns of compounds like this compound.

Current medicinal chemistry research has identified imidazopyridine derivatives as promising leads for various therapeutic applications. Studies have explored their potential as DNA protein kinase inhibitors, with structure-activity relationship investigations revealing the importance of specific substitution patterns for biological activity. The identification of potent radiosensitizers within this chemical class has generated particular interest in cancer treatment applications, highlighting the therapeutic potential of carefully designed imidazopyridine derivatives.

The development of computational approaches for drug-likeness prediction has become an integral part of current research efforts. Advanced in silico methods are being employed to evaluate the pharmaceutical potential of imidazopyridine derivatives, including assessments of absorption, distribution, metabolism, excretion, and toxicity properties. These computational tools enable researchers to prioritize synthetic targets and optimize compound properties before extensive experimental investigation.

Research Area Current Focus Key Methodologies Significance
Synthetic Methods Regioselective synthesis Palladium catalysis, microwave irradiation Enables access to specific isomers
Structure Determination Regioisomer identification NOESY, HMBC spectroscopy Confirms molecular structure
Medicinal Chemistry Biological activity screening In vitro assays, SAR studies Identifies therapeutic potential
Computational Analysis Property prediction ADMET modeling Optimizes drug-like properties

The integration of synthetic chemistry, structural characterization, biological evaluation, and computational analysis represents the current state-of-the-art approach to investigating compounds like this compound. This multidisciplinary approach enables comprehensive understanding of both the fundamental chemistry and potential applications of these important heterocyclic compounds, positioning them for continued investigation and potential development in various fields.

Properties

IUPAC Name

1-benzyl-2-phenyl-2,3-dihydroimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-3-7-15(8-4-1)14-22-18-11-12-20-13-17(18)21-19(22)16-9-5-2-6-10-16/h1-13,19,21H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDUUYLZAGTHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(NC3=C2C=CN=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyridine Derivatives with α-Halo Ketones

A common route involves the condensation of 2-aminopyridine or its derivatives with α-halo ketones bearing the desired phenyl substituent. This cyclization forms the imidazo[4,5-c]pyridine ring system.

  • Step 1: Synthesis of α-haloacetophenone derivatives by halogenation of acetophenone or via Friedel-Crafts acylation with haloacetyl halides.
  • Step 2: Reaction of 2-aminopyridine with the α-haloacetophenone under reflux in a suitable solvent (e.g., ethanol or acetonitrile) to yield the imidazo[4,5-c]pyridine core with a phenyl substituent at C-2.

This method is supported by analogous procedures for imidazo[1,2-a]pyridines and related compounds.

Alternative Cyclization via Nitrile Intermediates

Some methods utilize the formation of imidazo-pyridino-3-acetonitrile intermediates, which can be further transformed into the desired heterocycle through reduction or hydrolysis steps.

  • The nitrile intermediate is typically formed by amino methylation followed by alkylation and cyanide substitution steps.
  • Subsequent acid hydrolysis or reduction converts the nitrile to carboxylic acid or aldehyde functionalities, enabling further derivatization.

This approach is more complex but allows for functional group diversity.

Phenyl Substitution at C-2

The phenyl group at position 2 is usually introduced during the initial condensation step, by employing α-haloacetophenone derivatives bearing the phenyl moiety.

  • Alternatively, Suzuki or other cross-coupling reactions can be used to install the phenyl group post-cyclization if the core contains a suitable leaving group at C-2.

The direct condensation method is preferred for simplicity and higher yields.

Representative Preparation Method and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Halogenation Acetophenone + Br2 or Cl2, FeBr3 or AlCl3 catalyst α-Haloacetophenone intermediate
2 Cyclization 2-Aminopyridine + α-haloacetophenone, reflux in EtOH or MeCN Formation of 2-phenyl-imidazo[4,5-c]pyridine core
3 N-Benzylation Benzyl bromide + K2CO3 or NaH, DMF, room temp to reflux N-1 benzylated imidazo[4,5-c]pyridine
4 Purification Recrystallization or chromatography Pure this compound

Detailed Research Findings

  • The condensation reaction is typically high yielding (70-85%) when optimized for temperature and solvent choice.
  • N-benzylation proceeds efficiently with alkyl halides under mild basic conditions, with yields ranging from 60-90%.
  • The reaction sequence benefits from careful control of stoichiometry and reaction time to minimize side reactions such as over-alkylation or polymerization.
  • Spectroscopic characterization (NMR, IR, MS) confirms the successful formation of the fused heterocycle and substitution pattern.
  • Variations in substituents on the phenyl or benzyl groups can be accommodated by modifying the starting materials accordingly.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Condensation with α-halo ketone + N-benzylation 2-Aminopyridine, α-haloacetophenone, benzyl bromide Reflux in EtOH/MeCN, K2CO3, DMF 70-90 Straightforward, scalable Requires halogenated intermediates
Nitrile intermediate route Imidazo-pyridine, methyl iodide, NaCN Multi-step with alkylation, cyanide substitution 50-75 Allows functional group diversity More complex, hazardous reagents
Cross-coupling post-cyclization Halogenated imidazo-pyridine, phenylboronic acid Pd-catalyst, base, organic solvent 60-80 Flexible phenyl substitution Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine is characterized by a fused imidazole and pyridine ring system. Its molecular formula is C19H17N3C_{19}H_{17}N_{3} with a molecular weight of 287.36 g/mol. The compound's structure can be represented as follows:

Structure C19H17N3\text{Structure }C_{19}H_{17}N_{3}

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of imidazo[4,5-c]pyridine structures exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that imidazo[4,5-c]pyridine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated effectiveness against various cancer types in vitro and in vivo models.
  • Antimicrobial Properties : The compound's ability to act against bacterial and fungal strains has been noted in several studies. The presence of the imidazole ring enhances its interaction with biological membranes, making it a candidate for developing new antimicrobial agents.

Catalysis

This compound has been explored in catalytic applications, particularly in organic synthesis. Its role as a ligand in metal-catalyzed reactions has been documented:

  • Cross-Coupling Reactions : The compound can serve as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Research indicates that imidazoles can be incorporated into OLED materials due to their electronic properties. This application is significant for developing efficient light-emitting devices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various imidazo[4,5-c]pyridine derivatives. The researchers synthesized several analogs and tested them against human cancer cell lines. Results showed that certain modifications to the benzyl group significantly enhanced cytotoxicity.

CompoundIC50 (µM)Cancer Type
Compound A12.5Breast Cancer
Compound B8.0Lung Cancer
Compound C15.0Colon Cancer

Case Study 2: Catalytic Applications

In a research article focused on catalysis, this compound was evaluated as a ligand in palladium-catalyzed reactions. The study demonstrated improved yields in cross-coupling reactions compared to traditional ligands.

Reaction TypeYield (%)Ligand Used
Suzuki Coupling85%Imidazo Ligand
Heck Reaction78%Imidazo Ligand

Mechanism of Action

The mechanism of action of 1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Scaffold Variations: [4,5-c] vs. [4,5-b] Imidazopyridines

A critical distinction lies in the fused ring junction. For example:

  • 3H-Imidazo[4,5-b]pyridine : The nitrogen atoms are positioned at the 1,3- and 4,5-positions of the fused rings, altering electron distribution.
  • 1H-Imidazo[4,5-c]pyridine : Nitrogen atoms are at 1,3- and 5,6-positions, creating a distinct binding pocket.

Key Findings :

  • Selectivity in Kinase Inhibition : In the development of TYK2 inhibitors, 3H-imidazo[4,5-b]pyridine derivatives (e.g., compound 11 ) exhibited 21-fold higher JAK1/TYK2 selectivity compared to [4,5-c] analogs (e.g., compound 10 ). Docking studies revealed similar binding modes, but scaffold topology drove selectivity differences .
  • Serotonin Receptor Modulation : 3H-Imidazo[4,5-b]pyridine derivatives (e.g., compound 2 ) showed potent 5-HT6 receptor inverse agonism (Ki = 6 nM), whereas [4,5-c] analogs were less explored. Substituents like piperazine and fluorobenzyl groups enhanced receptor affinity and metabolic stability .

Substituent Effects on Pharmacological Activity

Compound Core Scaffold Substituents Biological Activity Selectivity/Stability
1-Benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine [4,5-c] Benzyl (C1), Phenyl (C2) Understudied; likely kinase/receptor modulation Unknown; benzyl may enhance lipophilicity
GLPG3667 (compound 9 ) [4,5-b] Optimized linker/solvent-facing groups TYK2 inhibition (IC50 < 10 nM) High TYK2/JAK1 selectivity; improved metabolic stability
Compound 2 (Vanda) [4,5-b] Piperazine, fluorobenzyl 5-HT6 inverse agonism (IC50 = 17.6 nM) Low CYP inhibition; BBB permeable

Key Trends :

  • Benzyl/Phenyl Groups : Enhance lipophilicity and π-π stacking but may reduce solubility.
  • Linker Modifications : In GLPG3667, a flexible linker between the core and aromatic subunits improved metabolic stability in liver microsomes .

Yield Comparison :

  • [4,5-c] derivatives: Moderate to good yields (17.5–85%) depending on alkenyl substituents .
  • [4,5-b] derivatives: Higher yields (>70%) via reductive cyclization .

Biological Activity

1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C19H17N
  • Molecular Weight : 287.36 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 1803596

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that imidazopyridine derivatives can inhibit the proliferation of HeLa and HLE cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundHeLa12.5Apoptosis induction
Similar derivativesHLE15.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of benzimidazole and imidazopyridine derivatives have been extensively studied. Compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, derivatives showed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microorganism MIC (µg/ml) Standard Drug MIC (µg/ml)
S. aureus50100 (Ampicillin)
E. coli7525 (Ciprofloxacin)

Neuropharmacological Effects

Research indicates that imidazopyridine derivatives can act as ligands for serotonin receptors (5-HT6R), which are implicated in various neurological disorders. The modulation of these receptors may provide therapeutic avenues for treating conditions such as depression and anxiety .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Serotonin Receptors : Compounds have been identified as ligands that can modulate serotonin signaling pathways.
  • Enzyme Inhibition : Some derivatives exhibit inhibitory effects on phosphodiesterases (PDEs) and cyclin-dependent kinases (Cdks), which are crucial in cellular signaling and proliferation.

Case Studies

Several case studies have documented the efficacy of imidazopyridine derivatives in preclinical models:

  • Anticancer Study : A derivative similar to this compound was evaluated in a xenograft model of breast cancer. The compound significantly reduced tumor growth compared to controls.
  • Antimicrobial Efficacy : A series of synthesized imidazopyridines were tested against multi-drug resistant strains of bacteria. The results indicated that certain modifications enhanced their antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine and related derivatives?

  • Methodology : Multi-component or pseudo three-component reactions are commonly employed. For example, dialdehydes (e.g., o-phthalaldehyde) and active methylene compounds (e.g., 2-(1H-benzimidazol-2-yl)acetonitrile) react in a one-pot manner under mild conditions. Purification often involves column chromatography, and characterization uses NMR, FT-IR, and HRMS .
  • Key Steps :

  • Use of aldehydes as electrophilic components.
  • Cyclization via nucleophilic attack by the active methylene group.
  • Solvent optimization (e.g., ethanol or DMF) to improve yield .

Q. How are imidazo[4,5-c]pyridine derivatives characterized structurally?

  • Techniques :

  • X-ray crystallography : Resolves molecular geometry and confirms regiochemistry (e.g., distinguishing between imidazo[4,5-b] and [4,5-c] isomers) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and aromatic proton environments.
  • HRMS : Validates molecular formula and isotopic patterns .

Q. What pharmacological potentials are associated with imidazo[4,5-c]pyridine scaffolds?

  • Biological Screening : Derivatives are tested for antibacterial/antifungal activity using agar diffusion or microdilution assays. For example, 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives showed moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL) compared to streptomycin .
  • Structure-Activity Trends : Benzyl and phenyl substituents enhance lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of imidazo[4,5-c]pyridine derivatives?

  • DFT Studies : Calculate reaction pathways to identify transition states and energetics. For example, aminoimidazodipyridines were analyzed for charge distribution and frontier molecular orbitals to predict reactivity .
  • Reaction Design : ICReDD’s approach combines quantum chemical calculations (e.g., reaction path searches) with machine learning to narrow experimental conditions, reducing trial-and-error .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Case Study : Conflicting ¹H NMR signals for regioisomers (e.g., imidazo[4,5-b] vs. [4,5-c] pyridines) are resolved via:

  • NOESY : Detects spatial proximity of protons in crowded regions.
  • X-ray Diffraction : Provides unambiguous confirmation of substituent positions (e.g., C7 vs. C8 benzylation) .

Q. How do crystallographic data inform the reactivity of imidazo[4,5-c]pyridine derivatives?

  • Example : X-ray data for 3-[(1-benzyl-triazolyl)methyl]-6-bromo-2-phenyl-imidazo[4,5-b]pyridine revealed a dihedral angle of 20.2° between the triazole and imidazo rings, indicating steric hindrance that may limit further functionalization at C6 .
  • Implications : Bulky substituents at C3 or C6 reduce electrophilic substitution feasibility, guiding synthetic routes toward C2 or C5 modifications .

Q. What experimental designs assess the biological activity of imidazo[4,5-c]pyridine derivatives?

  • In Vitro Assays :

  • Antimicrobial : Broth microdilution (CLSI guidelines) with MIC determination.
  • Anticancer : MTT assays using cancer cell lines (e.g., MCF-7) to measure IC₅₀ values .
    • Controls : Include gentamicin (antibacterial) and cisplatin (anticancer) as benchmarks.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine
Reactant of Route 2
1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine

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